molecular formula C18H25NO2 B12599721 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile CAS No. 650606-13-6

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile

Cat. No.: B12599721
CAS No.: 650606-13-6
M. Wt: 287.4 g/mol
InChI Key: YIIRBMIQJFWBMR-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes an ethoxymethyl group, a hexyloxyphenyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxymethyl Group: This step involves the reaction of an appropriate alcohol with ethyl bromide in the presence of a base such as sodium hydride.

    Introduction of the Hexyloxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with hexyl bromide.

    Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of an appropriate aldehyde with a nitrile compound under basic conditions to form the enenitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl or hexyloxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, phenol derivatives

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile
  • 2-(Ethoxymethyl)-3-[4-(butyloxy)phenyl]prop-2-enenitrile
  • 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

650606-13-6

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

2-(ethoxymethyl)-3-(4-hexoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H25NO2/c1-3-5-6-7-12-21-18-10-8-16(9-11-18)13-17(14-19)15-20-4-2/h8-11,13H,3-7,12,15H2,1-2H3

InChI Key

YIIRBMIQJFWBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C(COCC)C#N

Origin of Product

United States

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